molecular formula C9H12N2O2S B11889840 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine CAS No. 1147558-17-5

6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine

Cat. No.: B11889840
CAS No.: 1147558-17-5
M. Wt: 212.27 g/mol
InChI Key: KWFSJYCTOCNOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a cyclopropylsulfonyl group attached to the pyridine ring, along with a methyl group at the 2-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable starting materials such as aldehydes and ammonia.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a base such as triethylamine.

    Methylation: The methyl group can be introduced at the 2-position of the pyridine ring through a methylation reaction using methyl iodide and a base.

    Amination: The amine group can be introduced at the 3-position through an amination reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated pyridines.

Scientific Research Applications

6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclopropylsulfonyl)-2-methylpyridine: Lacks the amine group at the 3-position.

    2-Methyl-3-aminopyridine: Lacks the cyclopropylsulfonyl group.

    6-(Cyclopropylsulfonyl)pyridine: Lacks both the methyl and amine groups.

Uniqueness

6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine is unique due to the presence of both the cyclopropylsulfonyl group and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1147558-17-5

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

6-cyclopropylsulfonyl-2-methylpyridin-3-amine

InChI

InChI=1S/C9H12N2O2S/c1-6-8(10)4-5-9(11-6)14(12,13)7-2-3-7/h4-5,7H,2-3,10H2,1H3

InChI Key

KWFSJYCTOCNOHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.